REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([O:13]CC)=O)=[CH:9][N:10]=2)[CH:7]=1.O.[NH2:17][NH2:18]>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([NH:17][NH2:18])=[O:13])=[CH:9][N:10]=2)[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC=2N(C1)C(=CN2)C(=O)OCC
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
|
under reflux
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Type
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FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
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Type
|
WASH
|
Details
|
washed with ethanol
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure by a vacuum pump
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)C(=CN2)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.71 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |